molecular formula C18H19NO3S B5570411 2-(1,3-benzodioxol-5-ylmethylsulfanyl)-N-(2,6-dimethylphenyl)acetamide

2-(1,3-benzodioxol-5-ylmethylsulfanyl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B5570411
M. Wt: 329.4 g/mol
InChI Key: HCHNSTFOBLQPBN-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-ylmethylsulfanyl)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that features a benzodioxole moiety linked to a sulfanyl group and an acetamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-ylmethylsulfanyl)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Sulfanyl Group: The benzodioxole intermediate is then reacted with a thiol compound under basic conditions to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the acylation of the sulfanyl intermediate with 2,6-dimethylaniline and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-ylmethylsulfanyl)-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated benzodioxole derivatives.

Scientific Research Applications

2-(1,3-benzodioxol-5-ylmethylsulfanyl)-N-(2,6-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-ylmethylsulfanyl)-N-(2,6-dimethylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π interactions, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzodioxol-5-ylmethylsulfanyl)-N-phenylacetamide: Lacks the dimethyl groups on the phenyl ring.

    2-(1,3-benzodioxol-5-ylmethylthio)-N-(2,6-dimethylphenyl)acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.

Uniqueness

2-(1,3-benzodioxol-5-ylmethylsulfanyl)-N-(2,6-dimethylphenyl)acetamide is unique due to the presence of both the benzodioxole and dimethylphenyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylsulfanyl)-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-12-4-3-5-13(2)18(12)19-17(20)10-23-9-14-6-7-15-16(8-14)22-11-21-15/h3-8H,9-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHNSTFOBLQPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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